molecular formula C8H5ClN2O2 B3231229 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1315359-72-8

6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No. B3231229
CAS RN: 1315359-72-8
M. Wt: 196.59
InChI Key: XWWGZHDRRZQJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a commercially available compound that has been used as a fluorescent probe for monitoring pH changes . It has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .


Molecular Structure Analysis

The structure of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid was confirmed by 1H NMR and 13C NMR spectra .


Chemical Reactions Analysis

The compound has been used to monitor pH changes. With the increasing of H+ concentration, the absorption of the probe at 285 nm increased dramatically while the absorption at 320 nm decreased .

Mechanism of Action

The compound acts as a fluorescent probe for monitoring pH changes. It shows high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .

Future Directions

The use of commercially available compounds like 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid as fluorescent probes will greatly promote the development of fluorescent imaging . Further exploration of simple pH fluorescent probes for strong acid or basic system is an urgent task .

properties

IUPAC Name

6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWGZHDRRZQJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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